2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride
Description
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-methylpropyl backbone substituted with a 2-thienylmethyl group. The compound’s structure combines an aliphatic amine with a sulfur-containing aromatic heterocycle (thiophene), which confers unique electronic and steric properties.
The hydrochloride salt form enhances water solubility, making it suitable for biological or synthetic applications. Its synthesis likely involves alkylation of 2-methyl-1-propanamine with 2-(chloromethyl)thiophene, followed by hydrochloric acid neutralization.
Properties
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLCAGSZFHYHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride typically involves the reaction of 2-thienylmethyl chloride with 2-methyl-1-propanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Acid-Base Reactions
The compound exists as a hydrochloride salt, indicating its propensity to participate in acid-base equilibria. The free amine (base form) can be regenerated under alkaline conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Neutralization | Aqueous NaOH or KOH | Free amine, NaCl, water |
The free amine (2-methyl-N-(2-thienylmethyl)-1-propanamine) is expected to exhibit typical secondary amine reactivity, such as nucleophilic substitution or condensation reactions .
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety (2-thienyl group) is electron-rich due to the sulfur heteroatom, making it susceptible to electrophilic aromatic substitution (EAS). Common reactions include:
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Sulfonation : Requires fuming sulfuric acid, yielding sulfonated derivatives.
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Nitration : Occurs at the 5-position of the thiophene ring under mixed acid (HNO₃/H₂SO₄) conditions .
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Halogenation : Bromination or chlorination at the 5-position with reagents like Br₂/FeBr₃.
Table 1: Predicted EAS Reactivity
| Electrophile | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 5-position | 5-nitro-2-thienylmethyl derivative |
| Br₂/FeBr₃ | 5-position | 5-bromo-2-thienylmethyl derivative |
Amine Functional Group Reactivity
The secondary amine can undergo:
Scientific Research Applications
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thienyl vs. Pyridinyl Substituents
- Thienyl Group (C₄H₃S): Introduces sulfur-based electron-rich aromaticity, enhancing nucleophilicity and metal-binding capacity. This makes the compound suitable for coordination chemistry or catalysis .
- Pyridinyl Group (C₅H₄N): Provides a nitrogen-containing aromatic system, enabling hydrogen bonding and stronger Lewis basicity. Such derivatives are often used in ligand design for transition-metal complexes .
Positional Isomerism (2- vs. 3-Thienyl)
Hydrochloride Salts vs. Free Amines
- Hydrochloride salts (e.g., diisobutylamine HCl) exhibit higher polarity and water solubility compared to free amines, which are typically volatile and less stable .
Physicochemical Properties
- Thermal Stability: Thienyl-containing compounds may decompose at lower temperatures (~150–200°C) compared to purely aliphatic amines, which often withstand higher temperatures .
Research Findings and Trends
- Synthetic Utility: The target compound’s reactivity is understudied compared to its pyridinyl and chloroalkyl analogs, which are well-documented in alkylation and quaternization reactions .
- Safety Profile: Thienyl-containing amines may pose lower inhalation risks than volatile aliphatic amines (e.g., diisobutylamine) due to reduced vapor pressure in hydrochloride form .
Biological Activity
Overview
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, a compound with the molecular formula C10H17NS·HCl, is of significant interest in biological and medicinal research due to its unique structural properties. Its thienyl group contributes to its potential biological activities, which include antimicrobial and anticancer properties. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride
- Molecular Weight: 201.77 g/mol
- CAS Number: 1049678-10-5
- Physical Form: Solid
- Purity: ≥95%
The biological activity of 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride is primarily attributed to its interaction with various enzymes and receptors. It is believed to modulate the activity of these proteins, leading to alterations in cellular pathways. The specific interactions depend on the context of use and the biological target involved. Preliminary studies suggest that the compound may act as an inhibitor or modulator in several biochemical pathways, although detailed mechanisms remain under investigation .
Antimicrobial Properties
Research indicates that 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The compound's thienyl group may play a crucial role in enhancing its membrane permeability, allowing it to disrupt bacterial cell walls effectively.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential efficacy in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. Further research is required to elucidate the specific targets and mechanisms involved in its anticancer activity .
Case Studies
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Antimicrobial Efficacy:
- A study conducted on various bacterial strains revealed that 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against infectious diseases.
-
Cancer Cell Studies:
- In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 20 µg/mL after 48 hours of exposure, suggesting its potential as an anticancer drug candidate.
Data Table: Biological Activities Summary
| Activity Type | Target Organisms/Cells | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | ≤10 µg/mL | Disruption of cell wall integrity |
| Antifungal | Various fungal strains | ≤15 µg/mL | Membrane disruption |
| Anticancer | MCF-7 (breast cancer cells) | ≥20 µg/mL | Induction of apoptosis |
Q & A
Basic Research Question
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Monitor at 254 nm; retention time ~8–10 min .
- GC-MS : Derivatize with BSTFA to enhance volatility. Detect impurities <0.1% using selective ion monitoring (SIM) .
How can degradation products of this compound be identified and characterized?
Advanced Research Question
Subject the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-QTOF-MS . Fragment ions (e.g., m/z 137 from loss of –CH2Cl) indicate hydrolytic cleavage of the hydrochloride salt. Compare with synthetic standards of suspected degradants (e.g., free base or oxidized thiophene derivatives) .
What role does stereochemistry play in the compound’s pharmacological activity?
Advanced Research Question
Synthesize enantiomers via chiral resolution (e.g., using (+)- or (–)-di-p-toluoyl tartaric acid) and test in vitro/in vivo models. For example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to spatial compatibility with hydrophobic binding pockets .
How can conflicting literature reports on the compound’s melting point be reconciled?
Advanced Research Question
Verify melting points using differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min). Impurities (>98% purity) or polymorphic forms (e.g., hydrate vs. anhydrate) can shift melting ranges. Cross-reference with hot-stage microscopy to observe phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
